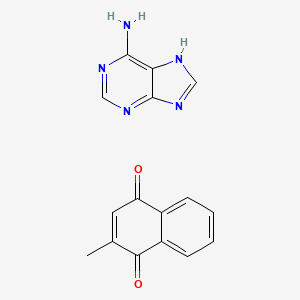

2-methylnaphthalene-1,4-dione;7H-purin-6-amine

Description

Properties

CAS No. |

651031-70-8 |

|---|---|

Molecular Formula |

C16H13N5O2 |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

2-methylnaphthalene-1,4-dione;7H-purin-6-amine |

InChI |

InChI=1S/C11H8O2.C5H5N5/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;6-4-3-5(9-1-7-3)10-2-8-4/h2-6H,1H3;1-2H,(H3,6,7,8,9,10) |

InChI Key |

GSCLUYLPCGLSQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=NC2=NC=NC(=C2N1)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methylnaphthalene-1,4-Dione

The synthesis of 2-methylnaphthalene-1,4-dione typically involves the oxidation of 2-methylnaphthalene. Common reagents used in this process include:

The oxidation reaction can be represented as follows:

$$

\text{C}{11}\text{H}{10} + \text{Oxidizing Agent} \rightarrow \text{C}{11}\text{H}8\text{O}_2 + \text{By-products}

$$

Synthesis of 7H-Purin-6-Amine

For the preparation of 7H-purin-6-amine, several methods have been documented, including:

- Cyclization of 4,5-Diaminopyrimidine : This method involves treating 4,5-diaminopyrimidine with an appropriate acid or base under controlled conditions to facilitate cyclization.

The general reaction can be summarized as:

$$

\text{C}{4}\text{H}{6}\text{N}{4} + \text{Acid/Base} \rightarrow \text{C}{5}\text{H}{5}\text{N}{5} + \text{By-products}

$$

Combined Synthesis

Recent studies have explored the combined synthesis of both components in a single reaction pathway, which may involve the use of polyphosphoric acid as a catalyst to facilitate both oxidation and cyclization in one step.

| Reagent | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Chromic Acid | Oxidation | Reflux in Acetic Acid | ~75 |

| Potassium Permanganate | Oxidation | Aqueous Solution | ~80 |

| Cyclization (Acid/Base) | Cyclization | Reflux in Ethanol | ~70 |

These yields are indicative and can vary based on specific experimental setups and purification methods employed.

Chemical Reactions Analysis

The chemical behavior of 2-methylnaphthalene-1,4-dione includes:

- Oxidation : Further oxidation can lead to more complex quinones.

- Reduction : Reduction reactions can convert the quinone to hydroquinone derivatives.

- Substitution : Electrophilic substitution reactions can introduce different functional groups onto the naphthoquinone ring.

For 7H-purin-6-amine:

- Nucleophilic Substitution : The amino group can be substituted with other nucleophiles.

- Cyclization : Formation of fused ring systems through cyclization reactions.

Major Products Formed

The major products formed from these reactions include:

| Reaction Type | Major Products |

|---|---|

| Oxidation | Higher quinones and carboxylic acids |

| Reduction | Hydroquinones and dihydro derivatives |

| Substitution | Halogenated derivatives |

The preparation methods for 2-methylnaphthalene-1,4-dione; 7H-purin-6-amino involve a variety of synthetic routes that can be optimized for yield and efficiency. Understanding these methods is crucial for further applications in medicinal chemistry and material science. Future studies may focus on improving reaction conditions and exploring alternative synthetic pathways to enhance yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex quinones.

Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthoquinone ring.

7H-purin-6-amine also participates in several reactions, such as:

Nucleophilic substitution: The amino group can be substituted with other nucleophiles.

Cyclization: Formation of fused ring systems through cyclization reactions.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and electrophiles are used for substitution reactions.

Major Products Formed

Oxidation: Formation of higher quinones and carboxylic acids.

Reduction: Formation of hydroquinones and dihydro derivatives.

Substitution: Introduction of halogens, alkyl, and aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of naphthoquinone derivatives, including 2-methylnaphthalene-1,4-dione, in cancer therapy. For instance, compounds derived from naphthoquinones have shown promising results as inhibitors of key cellular pathways involved in cancer progression. A study indicated that derivatives of naphthoquinones could act as effective agents against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Study: Anilino-1,4-naphthoquinone Derivatives

A series of anilino-1,4-naphthoquinone derivatives were synthesized and evaluated for their anticancer properties. One derivative demonstrated significant activity against epidermal growth factor receptor (EGFR), which is crucial in many cancers. The synthesis involved multi-step reactions leading to high yields and purity .

Organic Synthesis Applications

2. Synthesis of Novel Compounds

2-Methylnaphthalene-1,4-dione serves as a precursor for synthesizing various organic compounds through reactions such as Michael addition and Mannich reactions. These reactions allow for the introduction of diverse functional groups, enhancing the compound's utility in creating new pharmaceuticals.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | 50°C, pH 4.0, Inert atmosphere | 79–95 | |

| Mannich Reaction | Microwave irradiation | High | |

| Multi-component | One-pot reaction with aldehydes | Good yield |

Material Science Applications

3. Development of Functional Materials

The unique electronic properties of 2-methylnaphthalene-1,4-dione make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable charge-transfer complexes can be exploited to enhance the efficiency of organic solar cells.

Case Study: Organic Photovoltaics

Research has shown that incorporating naphthoquinone derivatives into polymer matrices can improve charge mobility and overall device performance. Studies report a significant increase in power conversion efficiency when these compounds are used as electron acceptors in bulk heterojunction solar cells .

Mechanism of Action

The mechanism of action of 2-methylnaphthalene-1,4-dione involves its ability to undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis . It targets cellular enzymes and pathways involved in oxidative stress response .

7H-purin-6-amine acts by interfering with nucleic acid metabolism, inhibiting the synthesis of DNA and RNA . It targets enzymes such as DNA polymerase and ribonucleotide reductase, disrupting cellular replication and proliferation .

Comparison with Similar Compounds

Comparison of 2-Methylnaphthalene-1,4-dione with Analogous Compounds

Structural and Functional Analogues

Key Compounds:

Naphthalene-1,4-dione (unsubstituted parent compound).

Hydroxynaphthalene-1,4-dione derivatives (e.g., 2-hydroxynaphthalene-1,4-dione).

Imidazolidin-2,4-dione derivatives (e.g., 3-phenyl-5-aryl-imidazolidin-2,4-diones) .

Comparative Analysis

Key Findings :

- The methyl group in 2-methylnaphthalene-1,4-dione improves solubility in non-polar solvents compared to the parent compound.

- Imidazolidin-2,4-diones, though structurally distinct, share synthetic utility as intermediates for heterocyclic compounds but exhibit divergent bioactivities (e.g., cardiovascular modulation vs. redox properties) .

Comparison of 7H-Purin-6-Amine with Analogous Compounds

Structural and Functional Analogues

Key Compounds:

Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) .

Comparative Analysis

Key Findings :

- Substituents at the 6-position critically influence bioactivity. Kinetin’s furylmethyl group confers cytokinin activity, while adenine’s unmodified amine enables nucleic acid incorporation .

- The nucleoside derivative M3 exhibits superior corrosion inhibition (96.5%) due to enhanced adsorption via its hydroxylmethyltetrahydrofuran group .

- Methylation at C6 (6-methyladenine) alters hydrogen-bonding capacity, impacting its role in methylation-dependent biological processes .

Biological Activity

2-Methylnaphthalene-1,4-dione; 7H-purin-6-amine is a complex organic compound that combines naphthalene and purine moieties, resulting in a structure with significant potential for various biological activities. This article presents an in-depth analysis of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine is C₁₃H₉N₃O₂, with a molecular weight of approximately 307.31 g/mol. The compound features a naphthalene backbone with a dione functional group at the 1 and 4 positions and a purine structure at the 7H position. These structural elements contribute to its diverse chemical reactivity and potential biological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the fields of oncology and antioxidant defense mechanisms. Key findings include:

- Anti-Cancer Properties : Preliminary studies suggest that 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine may act as an anti-cancer agent by interacting with cellular mechanisms involved in proliferation and apoptosis. Its structural similarity to known anti-cancer compounds positions it as a potential lead in drug development.

- Antioxidant Activity : The compound has shown promising antioxidant properties, which may help protect cells from oxidative stress. This is critical for maintaining cellular integrity and function.

The mechanism of action for 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine involves its interaction with various biological targets:

- Enzyme Interaction : Studies have indicated that this compound may bind to specific enzymes involved in cell signaling pathways, potentially modulating their activity. Understanding these interactions is vital for assessing its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylnaphthalene-1,4-diamine | C₁₁H₁₅N₂ | Contains amine groups; known for vitamin K activity. |

| Naphthoquinone | C₁₁H₈O₂ | Simple dione structure; used in various biochemical applications. |

| Purine | C₅H₄N₄ | Base structure for nucleic acids; essential for genetic information. |

This table highlights the unique combination of naphthalene and purine features in 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine, which may confer distinct biological activities not present in simpler analogs.

Case Studies

Several studies have focused on the biological activity of related compounds:

- Antimicrobial Activity : Related compounds have shown antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.

- Cytotoxicity Studies : Research involving purine-based compounds has demonstrated cytotoxic effects against cancer cell lines, suggesting that similar mechanisms may be applicable to 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.